Comparative Lipophilicity (LogP) of 2-Amino-6-chloro-3-fluorobenzaldehyde vs. Regioisomeric Analogs
The presence of both a chlorine and a fluorine atom in the specific 6- and 3-positions, respectively, imparts a unique lipophilicity profile to 2-amino-6-chloro-3-fluorobenzaldehyde, with a calculated LogP of 2.25 [1]. This is distinct from its regioisomer, 6-amino-3-chloro-2-fluorobenzaldehyde, which has a calculated LogP of 1.87 . The difference of 0.38 LogP units represents a more than two-fold difference in its octanol-water partition coefficient, which can significantly impact membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25 (calculated) |
| Comparator Or Baseline | 6-Amino-3-chloro-2-fluorobenzaldehyde: 1.87 (calculated) |
| Quantified Difference | 0.38 units |
| Conditions | Calculated LogP values from respective vendor databases using standard software. |
Why This Matters
A 0.38 difference in LogP can alter a compound's predicted permeability and distribution, making 2-amino-6-chloro-3-fluorobenzaldehyde a distinct choice for lead optimization where fine-tuning lipophilicity is critical.
- [1] Chem-Space. 2-amino-6-chloro-3-fluorobenzaldehyde. CSSB00013690540. LogP value. View Source
